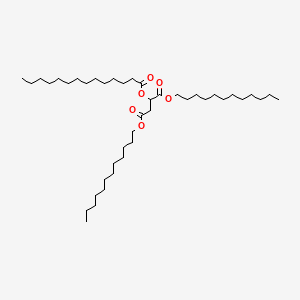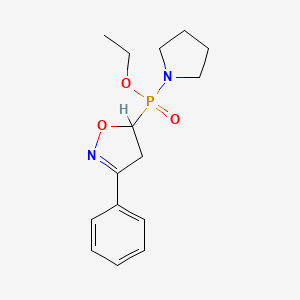
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate is a chemical compound with a complex structure that includes a phosphinate group, an isoxazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate are not well-documented. The complexity of the synthesis and the need for precise control over reaction conditions suggest that production is likely limited to specialized laboratories and research facilities.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the phosphinate group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphinate derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Mechanism of Action
The mechanism of action of Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate involves its interaction with specific molecular targets and pathways. The phosphinate group can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The isoxazole and pyrrolidine rings may also contribute to the compound’s overall biological activity by interacting with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate include other phosphinate derivatives and compounds with isoxazole or pyrrolidine rings. Examples include:
- Bis[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl] 2,6-pyridinedicarboxylate
- Diammonium (4,5-dihydro-3-phenyl-5-isoxazolyl)phosphonate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
CAS No. |
125674-71-7 |
|---|---|
Molecular Formula |
C15H21N2O3P |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
5-[ethoxy(pyrrolidin-1-yl)phosphoryl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H21N2O3P/c1-2-19-21(18,17-10-6-7-11-17)15-12-14(16-20-15)13-8-4-3-5-9-13/h3-5,8-9,15H,2,6-7,10-12H2,1H3 |
InChI Key |
FIEZHSAXRNPCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


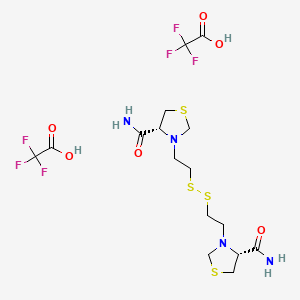
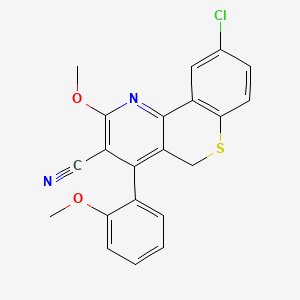
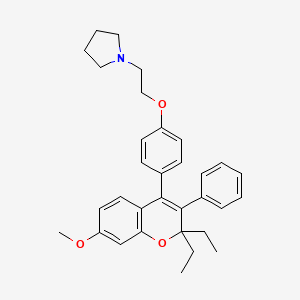
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
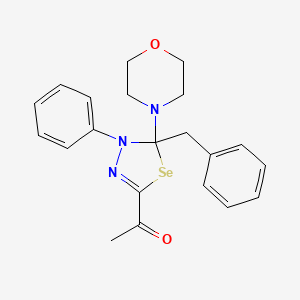

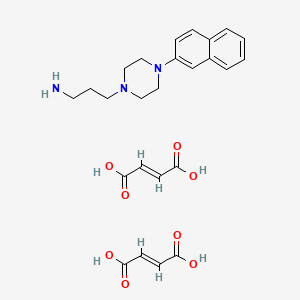
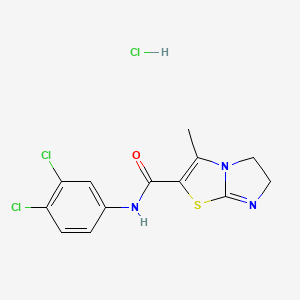
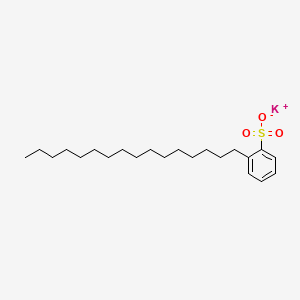


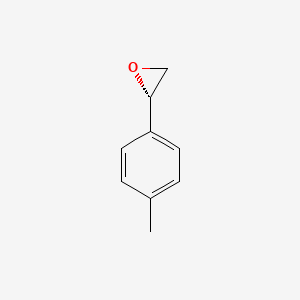
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)
